molecular formula C15H26N2O4 B11523394 Propane-1,3-diamine, N,N'-bis(3-ethoxy-1-methyl-3-oxo-1-propenyl)-

Propane-1,3-diamine, N,N'-bis(3-ethoxy-1-methyl-3-oxo-1-propenyl)-

Cat. No.: B11523394
M. Wt: 298.38 g/mol
InChI Key: IZKZOIUHTVAWDO-DCIPZJNNSA-N
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Description

Propane-1,3-diamine, N,N’-bis(3-ethoxy-1-methyl-3-oxo-1-propenyl)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes two ethoxy groups and two methyl groups attached to a propane-1,3-diamine backbone. Its molecular formula is C15H28N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane-1,3-diamine, N,N’-bis(3-ethoxy-1-methyl-3-oxo-1-propenyl)- typically involves a multi-step process:

    Initial Reaction: The starting material, 1,3-propanediamine, reacts with ethyl acetoacetate under controlled conditions to form an intermediate product.

    Intermediate Formation: The intermediate undergoes further reaction with ethyl chloroformate in the presence of a base, such as triethylamine, to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Propane-1,3-diamine, N,N’-bis(3-ethoxy-1-methyl-3-oxo-1-propenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new substituted derivatives with varied functional groups.

Scientific Research Applications

Propane-1,3-diamine, N,N’-bis(3-ethoxy-1-methyl-3-oxo-1-propenyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Propane-1,3-diamine, N,N’-bis(3-ethoxy-1-methyl-3-oxo-1-propenyl)- involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: It may modulate biochemical pathways related to metabolism, signal transduction, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediamine: A simpler analog with two amino groups attached to a propane backbone.

    N,N’-Bis(3-aminopropyl)propane-1,3-diamine: A related compound with additional amino groups, used in similar applications.

Uniqueness

Propane-1,3-diamine, N,N’-bis(3-ethoxy-1-methyl-3-oxo-1-propenyl)- stands out due to its unique ethoxy and methyl substitutions, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these functional groups are advantageous.

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

ethyl (E)-3-[3-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]propylamino]but-2-enoate

InChI

InChI=1S/C15H26N2O4/c1-5-20-14(18)10-12(3)16-8-7-9-17-13(4)11-15(19)21-6-2/h10-11,16-17H,5-9H2,1-4H3/b12-10+,13-11+

InChI Key

IZKZOIUHTVAWDO-DCIPZJNNSA-N

Isomeric SMILES

CCOC(=O)/C=C(/NCCCN/C(=C/C(=O)OCC)/C)\C

Canonical SMILES

CCOC(=O)C=C(C)NCCCNC(=CC(=O)OCC)C

Origin of Product

United States

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